molecular formula C5H8N6O B563028 MTIC-d3 CAS No. 1185242-69-6

MTIC-d3

Cat. No.: B563028
CAS No.: 1185242-69-6
M. Wt: 171.178
InChI Key: KNZAVOVKKCNCEG-ANLHXGERSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

As a deuterium-labeled compound, MTIC-d3 has potential applications in the field of drug development and pharmaceutical analytical testing . Its unique properties could make it a valuable tool in studying the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

The synthesis of MTIC-d3 involves the deuteration of MTIC. The general synthetic route includes:

    Synthesis of MTIC: MTIC is synthesized by reacting 3-methyl-1-methylthioisothiazole with sulfonamide under suitable conditions.

    Deuteration: The hydrogen atoms in MTIC are replaced with deuterium using a deuterating agent.

Chemical Reactions Analysis

MTIC-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

MTIC-d3 exerts its effects by mimicking the behavior of MTIC, the active metabolite of Temozolomide. The primary mechanism involves the alkylation and methylation of DNA, particularly at the N-7 or O-6 positions of guanine residues. This leads to DNA damage, triggering apoptosis in cancer cells . The deuterium labeling helps in tracking the metabolic pathways and understanding the interaction with molecular targets.

Comparison with Similar Compounds

MTIC-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

This compound stands out due to its specific application in studying the pharmacokinetics and metabolic pathways of MTIC, providing valuable insights for drug development and biomedical research.

Properties

IUPAC Name

4-[2-(trideuteriomethylimino)hydrazinyl]-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBPAIHFZZKRGD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=NNC1=C(NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N=NNC1=C(NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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